An In-depth Technical Guide to 4-Amino-N-methylaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Amino-N-methylaniline: Properties, Synthesis, and Applications
Foreword
In the landscape of modern organic chemistry and drug discovery, the utility of a molecule is defined by its structural nuances and reactive potential. 4-Amino-N-methylaniline, also known by its IUPAC name N¹-Methylbenzene-1,4-diamine, is a deceptively simple aromatic amine that serves as a critical structural motif and versatile building block.[1] Its unique arrangement of a primary and a secondary amine on a phenyl ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of dyes, agrochemicals, and, most notably, pharmaceutical agents.[2][3] This guide provides a comprehensive technical overview intended for researchers and development professionals, delving into the core chemical properties, synthetic methodologies, and key applications of this important compound.
Molecular Structure and Physicochemical Profile
4-Amino-N-methylaniline (CAS No: 623-09-6) is an organic compound featuring a benzene ring substituted with a primary amino group (-NH₂) and a secondary N-methylamino group (-NHCH₃) at para positions (1 and 4, respectively).[4] This substitution pattern is fundamental to its chemical behavior, influencing its basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution.
The presence of two distinct amine functionalities allows for selective reactions. The primary amine is generally more nucleophilic and more readily undergoes reactions like diazotization, while the secondary amine's reactivity can be modulated by steric and electronic factors. The lone pairs on both nitrogen atoms donate electron density into the aromatic ring, activating it towards electrophilic attack, primarily at the ortho positions relative to the amine groups.
Physicochemical and Spectroscopic Data
The physical and chemical properties of 4-Amino-N-methylaniline are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| IUPAC Name | N¹-Methylbenzene-1,4-diamine | |
| CAS Number | 623-09-6 | [1][4][5] |
| Molecular Formula | C₇H₁₀N₂ | [2][4][5] |
| Molecular Weight | 122.17 g/mol | [1][4][5] |
| Appearance | White to slightly yellow or dark gray solid | [2] |
| Melting Point | 36 °C | [2] |
| Boiling Point | ~217-257 °C (estimates vary) | [2][6] |
| Density | ~1.034-1.098 g/cm³ (estimates vary) | [2][6] |
| Solubility | Almost insoluble in water; soluble in organic solvents like alcohols, ethers, and ketones. | [2] |
| pKa | 7.01 ± 0.10 (Predicted) | [2] |
| LogP | 0.383 | |
| SMILES | CNC1=CC=C(C=C1)N | [4] |
| InChIKey | VVYWUQOTMZEJRJ-UHFFFAOYSA-N | [1][4] |
Spectroscopic Highlights:
-
¹H NMR: Proton NMR spectra typically show distinct signals for the aromatic protons (in the range of 6.5-7.2 ppm), the N-methyl protons (a singlet around 2.7-2.8 ppm), and broad singlets for the amine protons (-NH and -NH₂).[7]
-
¹³C NMR: Carbon NMR spectra will display signals for the four unique aromatic carbons and a signal for the N-methyl carbon.[8]
-
IR Spectroscopy: The infrared spectrum is characterized by N-H stretching vibrations for both primary and secondary amines (typically in the 3200-3500 cm⁻¹ region), C-H stretches from the aromatic ring and methyl group, and C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹).[7]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 122, corresponding to its molecular weight.[4][8]
Synthesis and Reactivity
The synthesis of mono-N-methylated aromatic amines requires methodologies that can control the degree of alkylation, as over-methylation to the tertiary amine is a common side reaction. A modern and efficient approach avoids harsh alkylating agents and proceeds under mild, transition-metal-free conditions.
Selective Synthesis from a Nitroso Precursor
One effective strategy involves the reaction of an aromatic nitroso compound with methylboronic acid, promoted by a phosphite reagent.[9] This method offers high selectivity for the mono-methylated product. The causality behind this choice rests on the mildness of the conditions and the avoidance of traditional reductants or bases that can complicate purification and introduce waste streams.[9]
Caption: Fig 1. Synthesis workflow from a nitroso precursor.
Experimental Protocol: Synthesis via Nitrosoarene
This protocol is adapted from established methodologies for the N-methylation of aromatic amines.[9] It is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (TLC, NMR, MS) by comparing the product's spectral data against known values.
Materials:
-
4-Nitrosoaniline (1.0 equiv)
-
Methylboronic acid (1.5 equiv)
-
Triethyl phosphite (P(OEt)₃) (1.1 equiv)
-
Toluene (Anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-nitrosoaniline (1.0 equiv) and methylboronic acid (1.5 equiv).
-
Solvent Addition: Add anhydrous toluene to dissolve the reagents (concentration approx. 0.25 M).
-
Initiation: Stir the solution at room temperature and add triethyl phosphite (1.1 equiv) dropwise.
-
Reaction: Continue stirring the mixture at room temperature for approximately 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for room temperature is the high reactivity of the chosen reagents, which obviates the need for heating, thus preventing potential side reactions and decomposition.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-Amino-N-methylaniline.
Applications in Drug Development and Chemical Synthesis
4-Amino-N-methylaniline is primarily valued as a synthon, or a molecular building block. Its bifunctional nature allows it to be incorporated into larger, more complex molecules with diverse biological activities or material properties.
-
Pharmaceutical Intermediates: The compound serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The presence of two addressable nitrogen atoms allows for the sequential introduction of different substituents, building molecular complexity. It is listed as an impurity related to the synthesis of Nintedanib, a kinase inhibitor used to treat idiopathic pulmonary fibrosis, highlighting its role in the manufacturing process of complex drugs.[2]
-
Dye Synthesis: Its structure is archetypal for developing azo dyes and other colorants. The primary amine can be diazotized and coupled with other aromatic systems to create conjugated molecules that absorb visible light.[2]
-
Agrochemicals: Similar to pharmaceuticals, it can be a starting point for creating new herbicides, pesticides, or fungicides.
The logical flow from a simple building block to a complex final product is a cornerstone of synthetic chemistry.
Caption: Fig 2. Role as a versatile chemical intermediate.
Safety, Handling, and Toxicity
Scientific integrity demands a thorough understanding of a compound's hazards. 4-Amino-N-methylaniline is classified as a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][10]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[2][5] It should be kept away from strong oxidizing agents and sources of ignition.[2]
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[10] For eye contact, rinse thoroughly with water for at least 15 minutes.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth with water and seek immediate medical attention.[10]
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[10]
The toxicological properties have not been exhaustively investigated, and as such, the compound should be treated as potentially toxic with care taken to minimize exposure.[10]
Conclusion
4-Amino-N-methylaniline represents a classic example of a versatile chemical intermediate. Its value is derived not from a direct application but from the potential held within its structure. With two distinct amine groups on an activated aromatic ring, it provides chemists with a reliable and adaptable platform for constructing complex molecular architectures. A firm grasp of its physicochemical properties, synthetic routes, and safety protocols is essential for any researcher looking to leverage this compound in the fields of drug discovery, materials science, and synthetic chemistry.
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Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng. [Link]
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N-Methylaniline. Wikipedia. [Link]
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N-methylaniline. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019). ACS Omega. [Link]
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry. [Link]
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Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. (2022). Chegg. [Link]
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